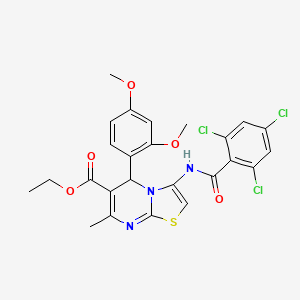

Topoisomerase II inhibitor 17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C25H22Cl3N3O5S |

|---|---|

Molecular Weight |

582.9 g/mol |

IUPAC Name |

ethyl 5-(2,4-dimethoxyphenyl)-7-methyl-3-[(2,4,6-trichlorobenzoyl)amino]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |

InChI |

InChI=1S/C25H22Cl3N3O5S/c1-5-36-24(33)20-12(2)29-25-31(22(20)15-7-6-14(34-3)10-18(15)35-4)19(11-37-25)30-23(32)21-16(27)8-13(26)9-17(21)28/h6-11,22H,5H2,1-4H3,(H,30,32) |

InChI Key |

CKQJDAISSDNCAD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N(C1C3=C(C=C(C=C3)OC)OC)C(=CS2)NC(=O)C4=C(C=C(C=C4Cl)Cl)Cl)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Topoisomerase II Inhibitor 17 (Mansonone F and its Derivatives)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Topoisomerase II inhibitor 17, identified as Mansonone F (MsF), a naturally occurring ortho-naphthoquinone, and its synthetic derivatives. This document details their function as catalytic inhibitors of human Topoisomerase IIα, presenting key quantitative data, experimental methodologies, and visual representations of the associated molecular pathways and workflows.

Core Mechanism of Action: Catalytic Inhibition of Topoisomerase II

Mansonone F and its derivatives function as catalytic inhibitors of Topoisomerase II (Topo II). Unlike Topo II poisons that stabilize the DNA-enzyme cleavage complex, these compounds inhibit the enzyme's catalytic activity without inducing double-strand breaks. This mechanism involves interfering with the ATPase activity of the enzyme, which is essential for its function.

One notable derivative, MSN54 (9-bromo-2,3-diethylbenzo[de]chromene-7,8-dione), has been identified as a non-intercalative catalytic inhibitor of Topoisomerase IIα. This means it does not insert itself between DNA base pairs to exert its inhibitory effect. Instead, it is suggested that these inhibitors may compete with ATP for its binding site on the enzyme, thereby preventing the conformational changes required for DNA relaxation and decatenation.

The inhibition of Topo II's catalytic cycle leads to downstream cellular consequences, including cell cycle arrest at the G2/M phase and the induction of apoptosis, ultimately resulting in cancer cell death.

Quantitative Data Summary

The following tables summarize the in vitro efficacy of Mansonone F derivatives against various cancer cell lines and their direct inhibitory activity against Topoisomerase II.

Table 1: Cytotoxicity of Mansonone F Derivatives (IC50 values in µM)

| Compound | HL-60 (Leukemia) | HL-60/MX2 (Resistant Leukemia) | HepG-2 (Liver) | MCF-7 (Breast) | HCT-116 (Colon) | MDA-231 (Breast) | Caco-2 (Colon) |

| MSN54 | 0.69 | 1.43 | - | - | - | - | - |

| Derivative 6d | - | - | 7.06 | 11.61 | 6.28 | 8.32 | 18.76 |

| Derivative 6f | - | - | - | - | - | - | - |

Table 2: Topoisomerase IIα Inhibitory Activity

| Compound | IC50 (µM) |

| Derivative 6d | 2.26 |

| Derivative 6f | 0.97 |

| Etoposide (Control) | 0.34 |

Key Experimental Protocols

Topoisomerase II Relaxation Assay

This assay is fundamental for determining the inhibitory effect of compounds on Topoisomerase II's ability to relax supercoiled DNA.

Materials:

-

Human Topoisomerase IIα enzyme

-

Supercoiled plasmid DNA (e.g., pBR322)

-

10x Topo II Reaction Buffer (e.g., 100 mM Tris-HCl pH 7.9, 500 mM NaCl, 500 mM KCl, 50 mM MgCl2, 1 mM EDTA, 150 µg/ml BSA, 10 mM ATP)

-

Test compound (Mansonone F derivative) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile deionized water

-

DNA loading dye

-

Agarose gel (1%)

-

Ethidium bromide or other DNA stain

-

Gel electrophoresis apparatus and power supply

-

UV transilluminator and gel documentation system

Procedure:

-

Prepare a reaction mixture containing 1x Topo II reaction buffer, supercoiled DNA (e.g., 300 ng), and sterile water to a final volume of 18 µL.

-

Add 1 µL of the test compound at various concentrations (or solvent control) to the reaction mixture.

-

Initiate the reaction by adding 1 µL of human Topoisomerase IIα (1-10 units).

-

Incubate the reaction at 37°C for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 1% SDS and 7 mM EDTA).

-

Add DNA loading dye to each reaction.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed DNA forms.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

Quantify the intensity of the supercoiled and relaxed DNA bands to determine the percentage of inhibition.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on the distribution of cells in different phases of the cell cycle.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

Test compound (Mansonone F derivative)

-

Phosphate-buffered saline (PBS)

-

Ethanol (70%, ice-cold) for fixation

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in a staining solution containing RNase A and Propidium Iodide.

-

Incubate the cells in the dark at room temperature for 30 minutes.

-

Analyze the stained cells using a flow cytometer.

-

Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the anti-tumor efficacy of a Topoisomerase II inhibitor in a mouse model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID)

-

Human cancer cells

-

Cell culture medium

-

Matrigel (optional)

-

Test compound formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Culture the desired human cancer cell line.

-

Harvest the cells and resuspend them in a suitable medium, with or without Matrigel, at a concentration of 0.5-2 million cells per 200 µL.

-

Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.

-

Monitor the mice for tumor growth.

-

Once tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.

-

Administer the test compound and vehicle control to the respective groups according to the predetermined dosing schedule and route.

-

Measure tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows for characterizing this compound.

Caption: Proposed mechanism of action for Mansonone F derivatives.

Caption: Workflow for characterizing Topoisomerase II inhibitors.

The Discovery and Synthesis of Tanespimycin (Compound 17-AAG): A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tanespimycin, also known as 17-allylamino-17-demethoxygeldanamycin (17-AAG), is a seminal compound in the development of targeted cancer therapies. As a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), it has been the subject of extensive preclinical and clinical investigation. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to Tanespimycin, serving as a valuable resource for researchers in oncology and drug development.

Discovery and Synthesis

Tanespimycin was developed as a derivative of the natural product geldanamycin, an antibiotic with antitumor activity.[1] Geldanamycin itself proved to be too toxic for clinical use, primarily due to hepatotoxicity.[2] This led to the synthesis of analogs with improved therapeutic indices. 17-AAG emerged as a promising candidate with reduced toxicity while retaining potent HSP90 inhibitory activity.[2]

Synthesis of Tanespimycin (17-AAG) from Geldanamycin

The synthesis of Tanespimycin involves a nucleophilic substitution reaction at the C17 position of geldanamycin with allylamine.

Experimental Protocol:

-

Dissolve Geldanamycin (GA) (100 mg, 0.2 mmol) in 2 ml of dry dichloromethane (CH₂Cl₂).[3]

-

Add 5 equivalents of allylamine dropwise to the solution.[3]

-

Stir the reaction at room temperature under low light conditions for approximately 2 days, monitoring for completion by thin-layer chromatography (TLC) (95:5 CHCl₃:MeOH, Rf 0.21).[3]

-

Precipitate the product with hexane three times.[3]

-

Centrifuge the mixture at 2000 x g for 15 minutes.[3]

-

Evaporate the solvent to dryness to yield 17-AAG.[3]

A more water-soluble hydroquinone hydrochloride derivative, IPI-504, was later synthesized to improve the pharmaceutical properties of 17-AAG for clinical development.[4][5]

Mechanism of Action: HSP90 Inhibition

Tanespimycin exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90, a molecular chaperone responsible for the conformational maturation and stability of numerous client proteins.[6] Many of these client proteins are critical oncoproteins involved in signal transduction pathways that promote cell proliferation, survival, and angiogenesis.[7]

By inhibiting the intrinsic ATPase activity of HSP90, Tanespimycin disrupts the chaperone cycle, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[8] This pleiotropic effect on multiple oncogenic pathways simultaneously contributes to its potent antitumor activity.[8]

HSP90 Signaling Pathway and Tanespimycin's Point of Intervention

Caption: Tanespimycin (17-AAG) inhibits the HSP90 chaperone cycle.

Experimental Protocols

HSP90 Binding Assay

This assay determines the affinity of Tanespimycin for HSP90.

-

Incubate purified HSP90 protein or cell lysates with varying concentrations of 17-AAG for 30 minutes at 4°C.[9]

-

Add biotin-geldanamycin (biotin-GM) linked to streptavidin magnetic beads and incubate for 1 hour at 4°C.[9]

-

Use a magnetic rack to separate the beads and remove the unbound supernatant.[9]

-

Wash the beads three times with lysis buffer (20 mM HEPES, pH 7.3, 1 mM EDTA, 5 mM MgCl₂, 100 mM KCl).[9]

-

Resuspend the beads in SDS-PAGE sample buffer and heat for 5 minutes at 95°C.[9]

-

Analyze the samples by SDS-PAGE and Western blot using an anti-HSP90 antibody.[9]

-

Quantify the bands to determine the percentage inhibition of biotin-GM binding.[9]

-

Calculate the IC₅₀ value, which is the concentration of 17-AAG that causes 50% inhibition of binding.[9]

Cell Viability Assay (e.g., MTT or SRB Assay)

This protocol measures the effect of Tanespimycin on cancer cell proliferation.

-

Seed cells in 96-well plates at a density of 2,000-4,000 cells per well and allow them to adhere for 24 hours.[9][10]

-

Treat the cells with increasing concentrations of 17-AAG for a specified period (e.g., 72-96 hours).[8][10]

-

Add MTT or SRB reagent and incubate according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of viable cells relative to an untreated control.[9]

-

Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition) value.[8]

Western Blot Analysis for Client Protein Degradation

This method is used to confirm the mechanism of action of Tanespimycin by observing the degradation of HSP90 client proteins.

-

Treat cancer cells with 17-AAG at various concentrations and time points.

-

Lyse the cells and determine the protein concentration of the supernatant.[11]

-

Separate equal amounts of total protein by SDS-PAGE and transfer to a nitrocellulose membrane.[11]

-

Probe the membrane with primary antibodies against HSP90 client proteins (e.g., HER2, AKT, c-Raf) and a loading control (e.g., GAPDH, actin).[12][13]

-

Incubate with horseradish peroxidase-conjugated secondary antibodies.[11]

-

Detect the proteins using chemiluminescence.[11]

Quantitative Data

In Vitro Activity of Tanespimycin

| Cell Line | Cancer Type | Assay | IC₅₀ / GI₅₀ (nM) | Reference |

| Various | - | Cell-free | 5 | [9] |

| BT474, N87, etc. | HER-2 overexpressing | HSP90 Binding | 5-6 | [9] |

| LNCaP, DU-145, etc. | Prostate Cancer | Growth Arrest | 25-45 | [9] |

| MCF-7 | Breast Cancer | Cell Viability | 22 ± 14 | [3] |

| PC-3 | Prostate Cancer | Cell Viability | 74 ± 14 | [3] |

| Ba/F3 (WT BCR-ABL) | Leukemia | Apoptosis | 5200 | [9] |

| Ba/F3 (T315I BCR-ABL) | Leukemia | Apoptosis | 2300 | [9] |

| Ba/F3 (E255K BCR-ABL) | Leukemia | Apoptosis | 1000 | [9] |

In Vivo Efficacy of Tanespimycin

| Xenograft Model | Cancer Type | Dosage and Administration | Outcome | Reference |

| CWR22 | Prostate Cancer | ~50 mg/kg, i.p. | 67% tumor growth inhibition | [9] |

| CWR22R | Prostate Cancer | ~50 mg/kg, i.p. | 80% tumor growth inhibition | [9] |

| CWRSA6 | Prostate Cancer | ~50 mg/kg, i.p. | 68% tumor growth inhibition | [9] |

| G-415 | Gallbladder Cancer | - | 69.6% reduction in tumor size | [14] |

| HCT116 BAX +/− | Colon Cancer | 80 mg/kg/day for 5 days, i.p. | Significant reduction in mean tumor volume | [8] |

| HCT116 BAX −/− | Colon Cancer | 80 mg/kg/day for 5 days, i.p. | Significant reduction in mean tumor volume | [8] |

Experimental Workflows

In Vitro Drug Efficacy Workflow

Caption: Workflow for assessing the in vitro efficacy of Tanespimycin.

Conclusion

Tanespimycin (17-AAG) remains a cornerstone compound in the study of HSP90 inhibition. Its discovery paved the way for a new class of targeted anticancer agents. Understanding its synthesis, mechanism of action, and the experimental protocols to evaluate its efficacy is crucial for researchers aiming to build upon this foundational work. The data summarized herein underscore its potent and broad-spectrum antitumor activity, providing a strong rationale for the continued exploration of HSP90 inhibitors in oncology.

References

- 1. Tanespimycin - Wikipedia [en.wikipedia.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of 17-allylamino-17-demethoxygeldanamycin hydroquinone hydrochloride (IPI-504), an anti-cancer agent directed against Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amyloid-a-protein-fragment.com [amyloid-a-protein-fragment.com]

- 8. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical Properties of Topoisomerase II Inhibitor 17: A Technical Guide

This guide provides an in-depth overview of the biochemical properties of Topoisomerase II (Topo II) inhibitor 17, also known as compound 4c. It is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its mechanism of action, quantitative data, and the experimental protocols used for its characterization. For a comprehensive understanding, comparative data with other notable Topo II inhibitors are also presented.

Introduction to Topoisomerase II Inhibition

DNA topoisomerases are essential nuclear enzymes that resolve topological challenges in DNA, such as supercoils, knots, and tangles, which arise during replication, transcription, and chromosome segregation.[1] Type II topoisomerases (Topo II) manage these issues by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break.[2][3] This catalytic cycle is a critical target for cancer chemotherapy.

Topo II inhibitors are broadly classified into two main categories:

-

Topo II poisons: These agents, which include well-known drugs like etoposide and doxorubicin, stabilize the transient "cleavage complex" formed between Topo II and DNA. This prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks, which trigger cell cycle arrest and apoptosis.[3][4]

-

Topo II catalytic inhibitors: These compounds interfere with the enzymatic activity of Topo II without stabilizing the cleavage complex. They may act by preventing ATP binding, blocking DNA binding, or inhibiting the conformational changes necessary for the catalytic cycle.[3][5]

Topoisomerase II inhibitor 17 (compound 4c) is a thiazolopyrimidine derivative that has been identified as a potent inhibitor of Topoisomerase II.[6][7]

Quantitative Biochemical Data

The inhibitory activity of this compound and related compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of the inhibitor required to reduce the biological activity of Topo II by 50%. The table below summarizes the available quantitative data for inhibitor 17 and provides a comparison with other relevant inhibitors.

| Compound Name | Alias | Chemical Class | Target | IC₅₀ (μM) | Cell Line(s) for Antiproliferative IC₅₀ | Antiproliferative IC₅₀ (μM) | Citation(s) |

| This compound | Compound 4c | Thiazolopyrimidine | Topoisomerase II | 0.23 | Not Specified | Not Specified | [6][7] |

| Topoisomerase II inhibitor 4 | E17 | Acridone | Topoisomerase II | Not Specified | MDA-MB-231 | 4.55 | [8] |

| A549 | 6.61 | [8] | |||||

| KG1 | 2.18 | [8] | |||||

| Topoisomerase II inhibitor 3 | Compound 6h | Acridone | Topoisomerase IIα | 0.17 | Not Specified | Not Specified | Not Specified |

| Topoisomerase IIβ | 0.23 | Not Specified | Not Specified | Not Specified | |||

| Etoposide | VP16 | Epipodophyllotoxin | Topoisomerase II | Not Specified | Not Specified | Not Specified | [7] |

Mechanism of Action

The catalytic cycle of Topoisomerase II involves several key steps that can be targeted by inhibitors. The enzyme first binds to a segment of DNA (the G-segment), then captures a second DNA segment (the T-segment) upon ATP binding. The G-segment is cleaved, allowing the T-segment to pass through, after which the G-segment is re-ligated and the T-segment is released.

Figure 1: The catalytic cycle of Topoisomerase II and points of inhibitor action.

This compound functions by disrupting this cycle, leading to significant cell cycle disruption and apoptosis.[6][7] While its exact classification as a poison or catalytic inhibitor is not explicitly detailed in the provided results, its potent induction of apoptosis suggests it may function as a Topoisomerase II poison.

Experimental Protocols

The characterization of Topo II inhibitors involves a series of in vitro and cell-based assays to determine their potency, mechanism, and cellular effects.

Figure 2: General experimental workflow for characterizing a Topo II inhibitor.

Topoisomerase IIα DNA Relaxation Assay

This in vitro assay assesses the ability of a compound to inhibit the catalytic activity of Topo IIα, which relaxes supercoiled plasmid DNA.

Methodology:

-

Reaction Setup: In a final volume of 20 µL, combine the reaction buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl₂, 2 mM ATP, 0.5 mM DTT, and 30 µg/ml BSA), 250 ng of supercoiled plasmid DNA (e.g., pBR322), and purified human Topo IIα enzyme.

-

Inhibitor Addition: Add the test compound (e.g., this compound) at various concentrations. Include a positive control (e.g., 100 µM etoposide/VP16) and a DMSO vehicle control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to 2 hours.

-

Reaction Termination: Stop the reaction by adding 4 µL of stop solution (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol) or by adding SDS and EDTA followed by proteinase K treatment.

-

Gel Electrophoresis: Resolve the DNA topoisomers on a 1% agarose gel containing ethidium bromide.

-

Visualization and Analysis: Visualize the DNA bands under UV light. The supercoiled (unrelaxed) and relaxed forms of the plasmid will migrate differently. The degree of inhibition is determined by the persistence of the supercoiled DNA band in the presence of the inhibitor.

Cell Viability Assay (CCK-8)

This assay measures the antiproliferative activity of the inhibitor on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, KG1, MDA-MB-231) in a 96-well plate at a density of 3-15 x 10³ cells per well and incubate for 12 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for 72 hours.

-

CCK-8 Addition: Add 10% Cell Counting Kit-8 (CCK-8) solution to each well and incubate for an additional 4 hours.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the inhibitory rate and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).

Cell Cycle Analysis

This protocol determines the effect of the inhibitor on cell cycle progression.

Methodology:

-

Cell Treatment: Treat cells with the inhibitor at various concentrations for 24 hours.

-

Harvest and Fixation: Harvest the cells, wash with cold PBS, and fix in 70% ethanol overnight at 4°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a propidium iodide (PI) staining solution containing RNase. Incubate in the dark for 30 minutes.

-

Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases is quantified.

Apoptosis Detection Assay (Annexin V-FITC/PI)

This assay quantifies the extent of apoptosis induced by the inhibitor.

Methodology:

-

Cell Treatment: Treat cells (e.g., KG1) with the inhibitor for 48 hours.

-

Harvest and Staining: Harvest the cells, wash with PBS, and resuspend in a binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 20 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cellular Signaling Pathways

The accumulation of DNA double-strand breaks caused by Topo II poisons activates DNA damage response (DDR) pathways. This typically involves the activation of kinases like ATM, which in turn phosphorylate a cascade of downstream targets, including the tumor suppressor p53. Activation of p53 can lead to cell cycle arrest, allowing time for DNA repair, or, if the damage is too severe, trigger apoptosis through the intrinsic mitochondrial pathway.

References

- 1. Synthesis and Evaluation of Antiproliferative Activity, Topoisomerase IIα Inhibition, DNA Binding and Non-Clinical Toxicity of New Acridine–Thiosemicarbazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity [mdpi.com]

- 8. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]

structural analysis of [Compound 17] binding to Topoisomerase II

An In-depth Technical Guide: Structural Analysis of Etoposide Binding to Topoisomerase II

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This technical guide provides a comprehensive overview of the structural and functional analysis of small molecule inhibitors binding to human Topoisomerase II (Top2), a critical enzyme in DNA topology modulation and a validated target for anticancer therapeutics. As a specific "Compound 17" is not prominently identified in the literature as a Topoisomerase II inhibitor, this document will utilize etoposide , a widely used and extensively studied chemotherapeutic agent, as a representative example. This guide details the quantitative metrics of binding and inhibition, outlines key experimental protocols for structural and functional characterization, and visualizes the enzyme's mechanism and relevant experimental workflows.

Introduction to Topoisomerase II and Etoposide

Type II topoisomerases are essential enzymes that manage the topological state of DNA by catalyzing the passage of a double-stranded DNA segment through a transient, enzyme-mediated double-strand break in another segment.[1] This activity is vital for processes such as DNA replication, transcription, and chromosome segregation.[1][2] Human cells express two isoforms, Top2α and Top2β. Top2α is highly expressed in proliferating cells, making it a prime target for anticancer drugs.[2]

Etoposide is a semisynthetic derivative of podophyllotoxin that functions as a Topoisomerase II "poison".[3][4][5] It does not inhibit the DNA cleavage step of the enzyme's catalytic cycle but instead stabilizes the covalent Top2-DNA cleavage complex.[6][7] This action prevents the enzyme from re-ligating the broken DNA strands, leading to an accumulation of persistent double-strand breaks that trigger cell cycle arrest and apoptosis.[4][6][7]

Quantitative Data on Etoposide-Topoisomerase II Interaction

The efficacy of a Topoisomerase II inhibitor is quantified by its binding affinity and its ability to inhibit the enzyme's function. The following table summarizes key quantitative data for etoposide.

| Parameter | Target Enzyme | Value | Assay Conditions / Cell Line | Reference |

| Binding Affinity (Kd) | Yeast Topoisomerase II | ~5 µM | Nitrocellulose filter binding assay, no DNA | [8][9][10] |

| Mutant Yeast Top2 (resistant) | ~16 µM | Nitrocellulose filter binding assay, no DNA | [8][9][10] | |

| IC50 (Cleavage) | Yeast Topoisomerase II | 6 ± 1 µM | Plasmid linearization, in presence of 1 mM ATP | [11] |

| Yeast Topoisomerase II | 45 ± 4 µM | Plasmid linearization, no nucleotide | [11] | |

| IC50 (Cytotoxicity) | BGC-823 cells | 43.74 ± 5.13 μM | Cell viability assay | [12] |

| HeLa cells | 209.90 ± 13.42 μM | Cell viability assay | [12] | |

| A549 cells | 139.54 ± 7.05 μM | Cell viability assay | [12] | |

| MOLT-3 cells | 0.051 µM | Cell viability assay | [12] |

Key Experimental Protocols

X-Ray Crystallography of the Ternary Complex

This technique provides atomic-level insight into how etoposide interacts with both Topoisomerase II and the DNA substrate.

-

Objective: To determine the three-dimensional structure of the etoposide-stabilized Top2-DNA cleavage complex.

-

Methodology:

-

Protein Expression: The DNA-binding and cleavage core of human Topoisomerase IIβ (hTOP2βcore, residues 445-1201) is expressed and purified.[1]

-

Ternary Complex Formation: The purified hTOP2βcore is incubated with a specific DNA duplex oligonucleotide and etoposide to form a stable ternary complex.[1][13]

-

Crystallization: The complex is crystallized using vapor diffusion methods. High-quality crystals are grown for diffraction analysis.[14]

-

Data Collection and Structure Solution: Crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate the electron density map and build an atomic model of the complex.[1] This reveals that etoposide binds at the interface between the protein and the cleaved DNA, physically blocking the religation of the DNA strands.[1][13]

-

Topoisomerase II DNA Relaxation Assay

This is a fundamental in vitro assay to measure the catalytic activity of Top2 and the inhibitory effect of compounds like etoposide.

-

Objective: To quantify the inhibition of Top2-mediated relaxation of supercoiled DNA.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), 10X Topo II reaction buffer (containing ATP and MgCl2), and water.[15]

-

Inhibitor Addition: Etoposide, dissolved in a solvent like DMSO, is added to the reaction tubes at a range of concentrations. A solvent-only tube serves as a control.[15][16]

-

Enzyme Initiation: Purified human Topoisomerase IIα is added to each tube to start the reaction, which is then incubated at 37°C for 30 minutes.[15][17]

-

Reaction Termination: The reaction is stopped by adding a solution containing SDS and EDTA.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. The supercoiled substrate migrates faster than the relaxed product. The gel is stained with ethidium bromide and visualized under UV light.[17][18] The intensity of the DNA bands is quantified to determine the IC50 value of the inhibitor.

-

Nitrocellulose Filter Binding Assay

This assay is used to directly measure the binding affinity (Kd) between Topoisomerase II and a ligand like etoposide, even in the absence of DNA.

-

Objective: To determine the dissociation constant (Kd) of the etoposide-Top2 interaction.

-

Methodology:

-

Binding Reaction: Purified yeast Topoisomerase II is incubated with radiolabeled [³H]etoposide in a binding buffer.[10]

-

Competition: For competition assays, varying concentrations of non-radiolabeled etoposide are included to compete for binding with the [³H]etoposide.[3]

-

Filtration: The reaction mixture is passed through a nitrocellulose filter. The protein and any bound ligand are retained on the filter, while the unbound ligand passes through.

-

Quantification: The amount of radioactivity remaining on the filter is measured using a scintillation counter.[3]

-

Data Analysis: The data are used to calculate the apparent Kd, representing the concentration of the drug required to achieve 50% binding to the enzyme.[8][9]

-

Visualization of Pathways and Workflows

Mechanism of Topoisomerase II and Etoposide Action

The catalytic cycle of Topoisomerase II involves several conformational changes and transient intermediates. Etoposide acts by trapping one of these key intermediates.

Caption: Etoposide stabilizes the covalent Top2-DNA complex, preventing DNA religation.

Workflow for Inhibitor Structural and Functional Analysis

The process of characterizing a novel Topoisomerase II inhibitor involves a multi-step approach from initial screening to detailed structural elucidation.

Caption: A workflow for the characterization of a new Topoisomerase II inhibitor.

References

- 1. spring8.or.jp [spring8.or.jp]

- 2. Structural basis for allosteric regulation of Human Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase II-Drug Interaction Domains: Identification of Substituents on Etoposide that Interact with the Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. m.youtube.com [m.youtube.com]

- 6. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. Binding of etoposide to topoisomerase II in the absence of DNA: decreased affinity as a mechanism of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. apexbt.com [apexbt.com]

- 13. researchgate.net [researchgate.net]

- 14. On the structural basis and design guidelines for type II topoisomerase-targeting anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. inspiralis.com [inspiralis.com]

- 16. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

In Vitro Characterization of Topoisomerase II Inhibitor 17: A Technical Guide

This technical guide provides a comprehensive overview of the initial in vitro evaluation of a novel Topoisomerase II (Topo II) inhibitor, designated as Compound 17. For the purpose of this illustrative guide, data and protocols are based on the well-characterized Topo II inhibitor, Etoposide, to represent the typical experimental workflow and data presentation for such a compound. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and molecular pharmacology.

Quantitative Analysis of Cytotoxicity

The primary assessment of a potential anti-cancer agent involves evaluating its cytotoxicity against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key quantitative measure of a compound's potency.

Table 1: Cytotoxicity (IC50) of Compound 17 (Etoposide as an exemplar) in various cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) |

| HCT-116 | Colon Cancer | 0.35 |

| HT29 | Colon Cancer | 27.6 |

| A549 | Lung Cancer | 2.1 |

| NCI-H460 | Lung Cancer | 0.12 |

| MCF7 | Breast Cancer | 1.5 |

| MDA-MB-231 | Breast Cancer | 4.8 |

| U87-MG | Glioblastoma | 1.2 |

| SF-295 | Glioblastoma | 3.4 |

| OVCAR-3 | Ovarian Cancer | 0.45 |

| K-562 | Leukemia | 0.58 |

Core Mechanistic Assays: Experimental Protocols

The following sections detail the methodologies for key in vitro assays to determine the mechanism of action of Topoisomerase II inhibitors.

Topoisomerase IIα Decatenation Assay

This assay measures the ability of a compound to inhibit the Topo IIα-mediated decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA minicircles.

Protocol:

-

Reaction Mixture Preparation: Prepare a 20 µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT, and 30 µg/mL BSA.

-

Compound Addition: Add varying concentrations of Compound 17 (or Etoposide) to the reaction tubes. Include a "no inhibitor" control and a "no enzyme" control.

-

Enzyme Addition: Add 1-2 units of human Topoisomerase IIα enzyme to each tube, except the "no enzyme" control.

-

Substrate Addition: Add 200 ng of kDNA to each mixture.

-

Incubation: Incubate the reaction mixtures at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 4 µL of a stop solution containing 5% SDS, 0.025% bromophenol blue, and 50% glycerol.

-

Gel Electrophoresis: Load the samples onto a 1% agarose gel containing 0.5 µg/mL ethidium bromide. Run the electrophoresis at 80V for 2 hours.

-

Visualization: Visualize the DNA bands under UV light. Decatenated minicircles will migrate faster than the catenated kDNA network. Inhibition is indicated by the persistence of the kDNA network at the top of the gel.

Topoisomerase II-Mediated DNA Cleavage Assay

This assay determines if the inhibitor is a "Topo II poison," which stabilizes the covalent complex between Topo II and DNA, leading to DNA strand breaks.

Protocol:

-

Reaction Mixture Preparation: Prepare a 20 µL reaction mixture containing 10 mM Tris-HCl (pH 7.9), 50 mM KCl, 5 mM MgCl2, 1 mM DTT, 15 µg/mL BSA, and 1 mM ATP.

-

Substrate Addition: Add 0.5 µg of a supercoiled plasmid DNA (e.g., pBR322) to each tube.

-

Enzyme Addition: Add 2-5 units of human Topoisomerase IIα.

-

Compound Addition: Add varying concentrations of Compound 17 (or Etoposide).

-

Incubation: Incubate at 37°C for 30 minutes to allow the formation of the cleavage complex.

-

Complex Trapping: Add SDS to a final concentration of 1% and Proteinase K to a final concentration of 0.5 mg/mL. Incubate at 37°C for another 30 minutes to digest the protein component of the complex.

-

Gel Electrophoresis: Analyze the DNA by electrophoresis on a 1% agarose gel containing 0.5 µg/mL ethidium bromide.

-

Visualization: Visualize under UV light. The stabilization of the cleavage complex results in an increase in the linear form of the plasmid DNA at the expense of the supercoiled form.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Compound 17 (or Etoposide) for 48-72 hours. Include vehicle-treated cells as a control.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against compound concentration.

Visualized Pathways and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

Preliminary Cytotoxicity Screening of Inhibitor 17 (17-AAG)

This technical guide provides a comprehensive overview of the preliminary cytotoxicity screening of the heat shock protein 90 (HSP90) inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG), a compound frequently investigated for its anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals.

Introduction

Heat shock protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of numerous client proteins, many of which are critical for the development, proliferation, and survival of cancer cells.[1] These client proteins include key mediators of signal transduction and cell cycle progression.[1] Consequently, inhibiting HSP90 is an attractive strategy in cancer therapy as it can simultaneously affect multiple oncogenic pathways.[1][2]

17-AAG (Tanespimycin) is a derivative of geldanamycin that specifically targets and inhibits HSP90.[2][3] By binding to the N-terminal ATP-binding pocket of HSP90, 17-AAG induces a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of its client proteins.[2] This disruption of key signaling pathways can result in cell cycle arrest and apoptosis in cancer cells.[3][4][5][6] This guide details the experimental protocols for assessing the cytotoxic effects of 17-AAG, presents quantitative data from various cancer cell lines, and illustrates the underlying molecular mechanisms.

Data Presentation: Cytotoxicity of 17-AAG

The cytotoxic and anti-proliferative activity of 17-AAG is commonly quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%. The IC50 values of 17-AAG vary across different cancer cell lines, reflecting varying sensitivities to HSP90 inhibition.

| Cell Line | Cancer Type | IC50 (nM) |

| Breast Cancer | ||

| JIMT-1 | Trastuzumab-resistant Breast Cancer | 10 |

| SKBR-3 | Breast Cancer | 70 |

| Lung Adenocarcinoma | ||

| H1975 | Lung Adenocarcinoma | 1.258 |

| H1437 | Lung Adenocarcinoma | 6.555 |

| H1650 | Lung Adenocarcinoma | 2.625 |

| HCC827 | Lung Adenocarcinoma | 87.733 |

| H2009 | Lung Adenocarcinoma | 26.255 |

| Calu-3 | Lung Adenocarcinoma | 33.833 |

| Colon Cancer | ||

| HCT-116 (BAX+/–) | Colon Carcinoma | 41.3 |

| HCT-116 (BAX–/–) | Colon Carcinoma | 32.3 |

Table 1: IC50 values of 17-AAG in various human cancer cell lines.[6][7][8]

In addition to its direct cytotoxic effects, 17-AAG has been shown to induce apoptosis in a dose-dependent manner. For instance, in G-415 gallbladder cancer cells, treatment with 12 µM and 20 µM of 17-AAG for 72 hours resulted in a significant increase in the apoptotic cell population.[5]

| Cell Line | Treatment Concentration (µM) | Treatment Duration (hours) | Percentage of Apoptotic Cells (%) |

| G-415 | 0 (Control) | 72 | 2.2 |

| G-415 | 12 | 72 | 18.7 |

| G-415 | 20 | 72 | 20.7 |

Table 2: Induction of apoptosis by 17-AAG in a gallbladder cancer cell line.[5]

Experimental Protocols

A variety of assays are employed to determine the cytotoxicity of compounds like 17-AAG. The following are detailed methodologies for commonly used experiments.

Cell Viability and Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[9][10][11]

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5 × 10⁴ cells/well) in 100 µL of culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9][12]

-

Compound Treatment: Prepare serial dilutions of 17-AAG in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of 17-AAG. Include untreated cells as a negative control and a vehicle control (e.g., DMSO) if applicable.

-

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[5]

-

MTT Addition: After incubation, add 10-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[9][10]

-

Formazan Formation: Incubate the plate for an additional 3-4 hours at 37°C to allow for the formation of formazan crystals.[9][10]

-

Solubilization: Add 100-150 µL of a solubilization solution (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.[9][10][11] The plate may be placed on an orbital shaker for a few minutes to ensure complete dissolution.[10]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[9] A reference wavelength of >650 nm can be used to subtract background absorbance.[9]

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.

Apoptosis Assay (Flow Cytometry with Annexin V/Propidium Iodide Staining)

Flow cytometry with Annexin V and Propidium Iodide (PI) co-staining is a common method to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed and treat cells with various concentrations of 17-AAG for the desired time as described for the MTT assay.

-

Cell Harvesting: After treatment, collect both adherent and floating cells. Adherent cells can be detached using a gentle cell scraper or trypsin. Centrifuge the cell suspension to obtain a cell pellet.

-

Washing: Wash the cells with cold phosphate-buffered saline (PBS) and centrifuge again.

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Mandatory Visualizations

Experimental Workflow for Cytotoxicity Screening

Caption: Experimental workflow for determining the cytotoxicity of 17-AAG using the MTT assay.

HSP90 Signaling Pathway and Inhibition by 17-AAG

Caption: Mechanism of action of 17-AAG on the HSP90 signaling pathway leading to cancer cell death.

Conclusion

The HSP90 inhibitor 17-AAG demonstrates significant cytotoxic and pro-apoptotic effects across a range of cancer cell lines. This guide provides a framework for the preliminary in vitro assessment of this and similar compounds. The presented data and protocols for cytotoxicity assays, along with the visualization of the experimental workflow and the targeted signaling pathway, offer a comprehensive resource for researchers in the field of cancer drug discovery. The variability in IC50 values underscores the importance of screening against a diverse panel of cancer cell lines to identify those most susceptible to HSP90 inhibition. Further investigation into the molecular determinants of sensitivity and resistance to 17-AAG will be crucial for its clinical development.

References

- 1. 17 AAG for HSP90 inhibition in cancer--from bench to bedside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 17-Allylamino-17-demethoxygeldanamycin induces downregulation of critical Hsp90 protein clients and results in cell cycle arrest and apoptosis of human urinary bladder cancer cells - ProQuest [proquest.com]

- 4. Effects of 17-AAG on the cell cycle and apoptosis of H446 cells and the associated mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitor screening identifified HSP90 inhibitor 17-AAG as potential therapeutic agent for gallbladder cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. texaschildrens.org [texaschildrens.org]

Methodological & Application

Application Notes and Protocols for Topoisomerase II Relaxation Assay with Inhibitor 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) is a critical enzyme in cellular processes, resolving DNA topological challenges that arise during replication, transcription, and chromosome segregation. By introducing transient double-strand breaks, Topo II allows for the passage of another DNA duplex, thereby relaxing supercoiled DNA. This enzymatic activity makes Topo II a key target for anticancer therapeutics. Inhibitors of Topo II can be broadly categorized as poisons, which stabilize the enzyme-DNA cleavage complex, leading to cytotoxic DNA breaks, or catalytic inhibitors, which interfere with the enzyme's function.

This document provides a detailed protocol for a Topoisomerase II relaxation assay, a fundamental method for identifying and characterizing Topo II inhibitors. The protocol has been specifically adapted for use with "Inhibitor 17" (also known as E17), a potent Topoisomerase II inhibitor.[1] E17 has been shown to trigger G2/M cell cycle arrest and exhibits strong anti-proliferative and cytotoxic effects.[1] It functions as a Topoisomerase II poison by inducing the accumulation of the Topo II-DNA cleavage complex.[2]

Data Presentation

The inhibitory activity of Inhibitor 17 (E17) has been quantified in various studies. The following table summarizes key quantitative data. It is important to note that the IC50 values presented are from cell viability assays, which may differ from IC50 values obtained from direct biochemical relaxation assays.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| Inhibitor 17 (E17) | Cell Viability | MDA-MB-231 (Breast Cancer) | 4.55 | [1] |

| Cell Viability | A549 (Lung Cancer) | 6.61 | [1] | |

| Cell Viability | KG1 (Leukemia) | 2.18 | [1] | |

| E17 Derivative (6h) | Topo IIα Relaxation | - | >70% inhibition at 0.5 µM | [2] |

Experimental Protocols

This section details the methodology for performing a Topoisomerase II relaxation assay to evaluate the inhibitory activity of Inhibitor 17.

Materials and Reagents

-

Human Topoisomerase IIα enzyme: Store at -80°C.

-

Supercoiled plasmid DNA (e.g., pBR322): 0.25 µg/µL stock, store at -20°C.

-

10X Topo II Assay Buffer: 50 mM Tris-HCl (pH 7.5), 125 mM NaCl, 10 mM MgCl₂, 5 mM DTT, 100 µg/mL albumin. Store at -20°C.

-

ATP solution: 10 mM stock. Store at -20°C.

-

Inhibitor 17 (E17): Prepare a 10 mM stock solution in DMSO. Store at -20°C.[3]

-

DMSO (Dimethyl sulfoxide): As a vehicle control.

-

Stop Solution/Loading Dye: 10% SDS (Sodium Dodecyl Sulfate).

-

Agarose

-

1X TAE Buffer: 40 mM Tris-acetate, 1 mM EDTA.

-

Ethidium Bromide (or other DNA stain): 1 µg/mL in water.

-

Nuclease-free water

-

Microcentrifuge tubes

-

Incubator at 37°C

-

Gel electrophoresis system and power supply

-

Gel documentation system

Experimental Procedure

-

Preparation of Reaction Mixture:

-

On ice, prepare a master mix for the desired number of reactions. For each 20 µL reaction, combine the following:

-

2 µL of 10X Topo II Assay Buffer

-

2 µL of 10 mM ATP

-

1 µL of 0.25 µg/µL supercoiled pBR322 DNA

-

Nuclease-free water to a final volume of 17 µL (this will leave 3 µL for the enzyme and inhibitor/vehicle).

-

-

-

Aliquot Reaction Mixture:

-

Aliquot 17 µL of the master mix into pre-chilled microcentrifuge tubes.

-

-

Addition of Inhibitor 17 and Controls:

-

Prepare serial dilutions of the 10 mM Inhibitor 17 stock solution in DMSO to achieve a range of desired final concentrations (e.g., 0.1 µM to 100 µM).

-

Add 1 µL of the diluted Inhibitor 17 solution to the respective reaction tubes.

-

For the positive control (enzyme activity without inhibitor), add 1 µL of DMSO.

-

For the negative control (no enzyme activity), add 1 µL of DMSO.

-

-

Enzyme Addition and Incubation:

-

Dilute the Human Topoisomerase IIα enzyme in 1X Topo II Assay Buffer to a concentration that results in complete relaxation of the supercoiled DNA under assay conditions (this should be determined empirically, but 1 Unit is a good starting point).

-

Add 2 µL of the diluted enzyme to all tubes except the negative control. For the negative control, add 2 µL of enzyme dilution buffer.

-

Gently mix the contents of each tube.

-

Incubate the reactions at 37°C for 30 minutes.[2]

-

-

Stopping the Reaction:

-

Terminate the reactions by adding 2 µL of 10% SDS to each tube.[2]

-

-

Agarose Gel Electrophoresis:

-

Prepare a 1% (w/v) agarose gel in 1X TAE buffer.[2]

-

Load the entire reaction mixture (with loading dye if not included in the stop solution) into the wells of the gel.

-

Run the gel at a constant voltage (e.g., 100 V) for 1 hour, or until there is adequate separation between the supercoiled and relaxed DNA bands.[2]

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide (1 µg/mL) for 15 minutes, followed by a 10-minute destaining in water.[2]

-

Visualize the DNA bands using a gel documentation system.

-

The supercoiled DNA will migrate faster than the relaxed, circular DNA.

-

Quantify the intensity of the supercoiled and relaxed DNA bands in each lane using densitometry software.

-

Calculate the percentage of inhibition for each concentration of Inhibitor 17 relative to the DMSO control.

-

The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Experimental Workflow

Caption: Workflow for the Topoisomerase II Relaxation Assay.

Mechanism of Action of Topoisomerase II and Inhibition by a Poison

Caption: Topoisomerase II mechanism and inhibition by a poison.

References

Application of Topoisomerase II Inhibitor 17 in Xenograft Models: Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II (Topo II) enzymes are critical for resolving DNA topological problems during replication, transcription, and chromosome segregation. Their essential role in cell proliferation has made them a key target for anticancer therapies. Topoisomerase II inhibitors interfere with the catalytic cycle of the enzyme, leading to the accumulation of DNA double-strand breaks and subsequent cell cycle arrest and apoptosis in rapidly dividing cancer cells.

Topoisomerase II inhibitor 17 (also known as E17) is an acridone derivative that has demonstrated potent inhibitory activity against Topo II.[1] In vitro studies have shown that E17 induces G2/M phase cell cycle arrest and inhibits chromosome condensation in human colorectal carcinoma HCT116 cells.[1] Unlike some other Topo II inhibitors, E17 induces the accumulation of the Topo II-DNA cleavage complex without causing significant degradation of the Topo II enzyme. This document provides detailed application notes and protocols for the evaluation of this compound in preclinical xenograft models.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | IC50 (µM) | Cell Cycle Effect | Reference |

| HCT116 (Human Colorectal Carcinoma) | ~5 | G2/M Arrest | [1] |

Representative In Vivo Efficacy of this compound in HCT116 Xenograft Model

Disclaimer: The following data is a representative example based on typical results for Topoisomerase II inhibitors in similar models and is for illustrative purposes. Actual results may vary.

| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |

| Vehicle Control | - | Daily, i.p. | 1500 ± 250 | 0 |

| This compound | 10 | Daily, i.p. | 750 ± 150 | 50 |

| This compound | 20 | Daily, i.p. | 450 ± 100 | 70 |

| Etoposide (Positive Control) | 15 | Daily, i.p. | 600 ± 120 | 60 |

Experimental Protocols

In Vitro Cell Proliferation Assay

-

Cell Culture: Culture HCT116 cells in an appropriate medium (e.g., McCoy's 5A with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Seeding: Seed cells in 96-well plates at a density of 5,000 cells per well and allow them to attach overnight.

-

Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the drug-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).

-

Incubation: Incubate the plates for 72 hours.

-

Viability Assessment: Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay following the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the drug concentration and fitting the data to a dose-response curve.

Xenograft Tumor Model Protocol

-

Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice), 6-8 weeks old.[2]

-

Cell Preparation: Harvest HCT116 cells during the exponential growth phase. Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 1 x 10^7 cells/mL. To enhance tumor take rate, cells can be mixed 1:1 with Matrigel®.[3]

-

Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.[3]

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: V = (L x W^2) / 2, where L is the longest diameter and W is the shortest diameter.[2]

-

Randomization and Treatment: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[3]

-

Drug Formulation and Administration:

-

Vehicle Control: Prepare the vehicle solution used to dissolve the inhibitor (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline). Administer the vehicle to the control group.

-

This compound: Dissolve the inhibitor in the vehicle to the desired concentrations (e.g., 10 mg/kg and 20 mg/kg).

-

Administration: Administer the treatments and vehicle control via the desired route (e.g., intraperitoneal injection) at a specified frequency and duration (e.g., daily for 21 days).

-

-

Endpoint: Continue treatment and monitoring until the tumors in the control group reach a predetermined endpoint size (e.g., 2000 mm³) or for a set duration. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.

Visualizations

Signaling Pathway of Topoisomerase II Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Xenograft Model

Caption: Workflow for evaluating this compound in a xenograft model.

Logical Relationship of G2/M Arrest Induction

Caption: Signaling cascade leading to G2/M cell cycle arrest.

References

Application Notes: DNA Cleavage Assay for Inhibitor 17

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological problems in DNA, such as supercoiling, knotting, and catenation, which arise during replication, transcription, and recombination. These enzymes act by transiently cleaving DNA strands, allowing the DNA to pass through the break, and then religating the cleaved strands. Certain small molecules can interfere with this process, trapping the topoisomerase-DNA covalent complex. This leads to an accumulation of DNA strand breaks, which can trigger cell cycle arrest and apoptosis, making topoisomerase inhibitors effective anticancer agents.[1][2][3][4]

This application note provides a detailed protocol for a DNA cleavage assay to characterize the activity of a putative topoisomerase inhibitor, referred to as "Inhibitor 17." The assay is designed to determine the ability of Inhibitor 17 to stabilize the covalent topoisomerase-DNA cleavage complex, a hallmark of topoisomerase poisons.[1][4][5]

Principle of the Assay

The DNA cleavage assay is a well-established method to identify and characterize topoisomerase inhibitors.[1][5] The assay relies on the ability of topoisomerase poisons to trap the enzyme covalently bound to the 3'-end of the cleaved DNA. This stabilized cleavage complex can be detected by denaturing gel electrophoresis of a radiolabeled DNA substrate. In the presence of an effective inhibitor, an increase in the amount of cleaved DNA fragments will be observed compared to the control.[1][4][6]

Data Presentation

The following table summarizes hypothetical quantitative data for Inhibitor 17 in a DNA cleavage assay. This table can be used as a template for presenting experimental results.

| Concentration of Inhibitor 17 (µM) | % Cleaved DNA (Mean ± SD) |

| 0 (Control) | 5.2 ± 1.1 |

| 0.1 | 15.8 ± 2.3 |

| 1 | 45.3 ± 4.5 |

| 10 | 78.9 ± 6.2 |

| 100 | 85.1 ± 5.7 |

Experimental Protocol

This protocol is adapted from established methods for identifying topoisomerase I inhibitors.[1][4][6]

Materials and Reagents:

-

Human DNA Topoisomerase I (e.g., from Invitrogen)

-

Supercoiled plasmid DNA (e.g., pBR322)[6]

-

Oligonucleotide substrate (e.g., a 117-bp fragment with a high-affinity topoisomerase I cleavage site)[6]

-

[γ-³²P]ATP for radiolabeling

-

T4 Polynucleotide Kinase

-

Reaction Buffer (10 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 0.1 mM EDTA, 15 µg/mL BSA)[6]

-

Inhibitor 17 stock solution (dissolved in DMSO)

-

Camptothecin (positive control)

-

Stop Solution (0.2% SDS, 1 mM EDTA, 0.1 mg/mL Proteinase K)

-

Formamide loading buffer

-

Denaturing polyacrylamide gel (e.g., 6% with 7M urea)

-

TBE Buffer (90 mM Tris-borate, 2 mM EDTA)[7]

-

Phosphorimager screen and scanner

Experimental Workflow Diagram:

Caption: Experimental workflow for the DNA cleavage assay.

Procedure:

-

DNA Substrate Preparation:

-

End-label the oligonucleotide substrate with [γ-³²P]ATP using T4 Polynucleotide Kinase according to the manufacturer's protocol.

-

Purify the labeled DNA to remove unincorporated nucleotides.

-

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, approximately 2 nM of the radiolabeled DNA substrate, and purified human topoisomerase I.[6]

-

Add varying concentrations of Inhibitor 17 (e.g., 0.1, 1, 10, 100 µM). Include a no-inhibitor control (vehicle only, e.g., DMSO) and a positive control (e.g., camptothecin).[6]

-

The final reaction volume is typically 20 µL.[6]

-

-

Incubation:

-

Incubate the reaction mixtures at 25°C for 20 minutes to allow the cleavage-religation equilibrium to be reached.[6]

-

-

Reaction Termination:

-

Sample Preparation for Electrophoresis:

-

Add an equal volume of formamide loading buffer to each sample.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

-

Gel Electrophoresis:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel in TBE buffer until the dye front reaches the bottom.

-

-

Data Analysis:

-

Dry the gel and expose it to a phosphorimager screen.

-

Scan the screen and quantify the intensity of the bands corresponding to the intact and cleaved DNA using appropriate software.

-

Calculate the percentage of cleaved DNA for each concentration of Inhibitor 17.

-

Signaling Pathway Diagram

The following diagram illustrates the mechanism of action of a topoisomerase I inhibitor like Inhibitor 17.

Caption: Mechanism of Topoisomerase I inhibition by Inhibitor 17.

References

- 1. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DNA cleavage assay for the identification of topoisomerase I inhibitors | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. inspiralis.com [inspiralis.com]

Application Note: Analysis of Cell Cycle Modulation by Compound 17

Audience: Researchers, scientists, and drug development professionals.

Introduction

Compound 17, a novel derivative of glycyrrhetinic acid, has demonstrated significant antiproliferative activity against various human cancer cell lines.[1] Understanding the mechanism by which this compound inhibits cell growth is crucial for its development as a potential therapeutic agent. One key aspect of this mechanism is its effect on cell cycle progression. This application note provides a detailed protocol for analyzing the cell cycle distribution of cancer cells treated with Compound 17 using flow cytometry with propidium iodide (PI) staining. The presented data is based on studies conducted on Jurkat cells, where Compound 17 was identified as a potent inhibitor of cell proliferation.[1]

Data Presentation

The following table summarizes the quantitative data on the effect of Compound 17 on the cell cycle distribution of Jurkat cells. Cells were treated with 6.1 µM of Compound 17 for 24, 48, and 72 hours.[1]

| Treatment Group | Duration (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 24 | 45.3 ± 2.1 | 35.1 ± 1.8 | 19.6 ± 1.5 |

| Compound 17 (6.1 µM) | 24 | 68.2 ± 2.5 | 18.5 ± 1.3 | 13.3 ± 1.1 |

| Control | 48 | 46.1 ± 2.3 | 34.5 ± 1.9 | 19.4 ± 1.6 |

| Compound 17 (6.1 µM) | 48 | 75.4 ± 2.8 | 12.1 ± 1.0 | 12.5 ± 1.2 |

| Control | 72 | 47.2 ± 2.4 | 33.8 ± 2.0 | 19.0 ± 1.7 |

| Compound 17 (6.1 µM) | 72 | 78.9 ± 3.1 | 9.8 ± 0.9 | 11.3 ± 1.0 |

Data is presented as mean ± SD from three independent experiments.

Experimental Protocols

Cell Culture and Treatment

-

Culture Jurkat cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Seed the Jurkat cells at a density of 5 x 10^5 cells/mL.

-

Treat the cells with Compound 17 at a final concentration of 6.1 µM or with a vehicle control (e.g., DMSO).

-

Incubate the cells for 24, 48, and 72 hours.

Cell Cycle Analysis by Flow Cytometry

This protocol is a standard procedure for preparing cells for cell cycle analysis using propidium iodide staining.[2][3][4][5][6]

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A (100 µg/mL, DNase free)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow Cytometer

Procedure:

-

Cell Harvesting:

-

Following treatment, harvest the Jurkat cells by centrifugation at 1200 rpm for 5 minutes.[3]

-

-

Washing:

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Centrifuge again at 1200 rpm for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Rehydration and Staining:

-

Centrifuge the fixed cells at 2000 rpm for 5 minutes to remove the ethanol.[3]

-

Discard the supernatant and wash the cells with 1 mL of PBS. Repeat this washing step twice.[3]

-

Resuspend the cell pellet in 1 mL of PBS.

-

Add 100 µL of RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to ensure only DNA is stained.[3][4]

-

Add 400 µL of propidium iodide (50 µg/ml in PBS).[3]

-

Incubate the cells in the dark at room temperature for at least 20 minutes before analysis.[2]

-

-

Data Acquisition:

-

Data Analysis:

-

The collected data can be analyzed using cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[3]

-

Visualizations

Caption: Experimental workflow for cell cycle analysis.

Caption: Simplified cell cycle signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. wp.uthscsa.edu [wp.uthscsa.edu]

- 4. assaygenie.com [assaygenie.com]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. cancer.wisc.edu [cancer.wisc.edu]

Measuring Apoptosis Induction by Topoisomerase II Inhibitors: A Detailed Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerase II inhibitors are a critical class of chemotherapeutic agents that induce apoptosis in cancer cells by targeting the nuclear enzyme topoisomerase II (topo II). This enzyme is essential for resolving DNA topological problems during replication, transcription, and chromosome segregation. By stabilizing the transient DNA-topo II cleavage complex, these inhibitors lead to the accumulation of DNA double-strand breaks (DSBs), a potent trigger for programmed cell death or apoptosis. This document provides detailed application notes and protocols for measuring apoptosis induced by topoisomerase II inhibitors, with a specific focus on the acridone derivative 6h, a potent derivative of the in-house topo II inhibitor E17. At low concentrations, 6h has been shown to arrest the cell cycle and trigger apoptosis in a manner similar to the well-known topo II inhibitor etoposide (VP16)[1].

Mechanism of Action: Topoisomerase II Inhibition and Apoptosis

Topoisomerase II enzymes function by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then religating the breaks[2]. Topoisomerase II poisons, such as etoposide and the acridone derivative 6h, interfere with the religation step. This traps the enzyme in a covalent complex with the DNA, leading to the accumulation of DSBs[2][3].

The cellular response to these DNA lesions is orchestrated by a complex signaling network. DNA damage sensors, such as the protein kinases DNA-PK, ATM, and ATR, are activated at the sites of DNA breaks[4][5]. These kinases initiate a cascade of phosphorylation events, activating downstream effectors that can lead to cell cycle arrest, DNA repair, or apoptosis[5]. Key pro-apoptotic pathways activated in response to topoisomerase II inhibitor-induced DNA damage include the Chk2, c-Abl, and SAPK/JNK pathways[4][5]. Ultimately, these pathways converge on the mitochondria, leading to the release of pro-apoptotic molecules and the activation of caspases, the executioners of apoptosis[4][5]. In some cell types, the death receptor Fas (APO-1/CD95) pathway is also involved[4][5].

Quantitative Data Summary

The following table summarizes the quantitative data on the pro-apoptotic effects of the topoisomerase II inhibitor 6h in KG1 human leukemia cells.

| Compound | Concentration (μM) | Percentage of Apoptotic Cells (%) | Cell Line | Exposure Time (h) |

| Control | - | 3.28 | KG1 | 48 |

| 6h | 0.25 | 21.84 | KG1 | 48 |

| VP16 (Etoposide) | 1.0 | 15.60 | KG1 | 48 |

Data extracted from a study by Li et al. (2021)[1].

Experimental Protocols

Measuring Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is a standard method for detecting apoptosis by flow cytometry. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised, and stain the nucleus.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

-

Cell culture medium

-

Topoisomerase II inhibitor (e.g., 6h)

-

Target cancer cell line (e.g., KG1)

Protocol:

-

Cell Seeding and Treatment:

-

Seed the cells in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of the topoisomerase II inhibitor (e.g., 0.25 µM 6h) and a vehicle control for the desired time period (e.g., 48 hours)[1]. Include a positive control such as etoposide (VP16).

-

-

Cell Harvesting and Washing:

-

After incubation, harvest the cells by trypsinization (for adherent cells) or gentle scraping. For suspension cells, collect them by centrifugation.

-

Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and discarding the supernatant.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Use FITC signal detector (usually FL1) for Annexin V-FITC and a phycoerythrin signal detector (usually FL2 or FL3) for PI.

-

Data Interpretation:

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Necrotic cells: Annexin V-FITC negative and PI positive (this population is often small in apoptosis studies).

Visualizations

Signaling Pathway of Apoptosis Induction by Topoisomerase II Inhibitors

Caption: Signaling pathway of apoptosis induced by Topoisomerase II inhibitors.

Experimental Workflow for Measuring Apoptosis

Caption: Experimental workflow for Annexin V/PI apoptosis assay.

References

- 1. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Hsp90 acts synergistically with topoisomerase II poisons to increase the apoptotic killing of cells due to an increase in topoisomerase II mediated DNA damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The topoisomerase II inhibitor voreloxin causes cell cycle arrest and apoptosis in myeloid leukemia cells and acts in synergy with cytarabine | Haematologica [haematologica.org]

- 4. researchgate.net [researchgate.net]

- 5. Apoptosis induced by topoisomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Experimental Use of Hsp90 Inhibitor-17 in Combination Therapy Studies